1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
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Description
1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of thiadiazole derivatives, including those with piperidine and urea motifs, has been explored for their versatile chemical properties and potential in creating novel materials and bioactive molecules. For example, the synthesis of nonionic surfactants containing piperidine and thiadiazole rings has been reported, showcasing the utility of these scaffolds in creating compounds with significant physico-chemical and surface properties (Abdelmajeid, Amine, & Hassan, 2017). Additionally, microwave irradiation has facilitated the synthesis of 1,3,4‐thiadiazol‐2‐yl urea derivatives, indicating an efficient method for preparing these compounds with satisfactory yields (Li & Chen, 2008).
Biological Applications
The biological activity of thiadiazole and piperidine derivatives spans antimicrobial, anti-arrhythmic, and anti-tumor properties. For instance, novel scaffolds incorporating thiadiazole and piperidine have demonstrated antimicrobial activities against various strains of bacteria and fungi, highlighting their potential as new antimicrobial agents (Abdelmajeid, Amine, & Hassan, 2017). Furthermore, some piperidine-based derivatives have shown significant anti-arrhythmic activity, suggesting their use in treating cardiac arrhythmias (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009). Anti-tumor properties have also been reported, with specific thiadiazole derivatives exhibiting the ability to reduce tumor metastasis, presenting a promising avenue for cancer therapy (Xia, 2011).
Pharmacological Importance
The structural features of thiadiazole and urea derivatives have been explored in the development of pharmacologically relevant molecules. Notably, derivatives of thiadiazole with urea functionalities have been synthesized and evaluated for their potential as inhibitors of human and murine soluble epoxide hydrolase, revealing significant improvements in pharmacokinetic parameters and promising results in reducing inflammatory pain (Rose et al., 2010).
Properties
IUPAC Name |
1-benzhydryl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-21(23-18-11-13-26(14-12-18)19-15-22-28-25-19)24-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18,20H,11-14H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIAWDUKJUZAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.